N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with substituents at positions 1, 3, 6, and 5. Key structural features include:
- Aryl substitution: A 3-chloro-4-methylphenyl group at the N-position of the carboxamide.
- Alkyl groups: 1,3-dimethyl and 7-propyl substituents on the pyrrolo-pyrimidine scaffold.
- Functional groups: A carboxamide at position 6 and two ketone groups at positions 2 and 2.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-5-8-24-15(16(25)21-12-7-6-11(2)14(20)9-12)10-13-17(24)22(3)19(27)23(4)18(13)26/h6-7,9-10H,5,8H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBVLDTGWHGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104982 | |
| Record name | N-(3-Chloro-4-methylphenyl)-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021133-90-3 | |
| Record name | N-(3-Chloro-4-methylphenyl)-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021133-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-4-methylphenyl)-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can have downstream effects on other cellular processes, including DNA replication and cell division.
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a chemical compound with significant potential in therapeutic applications. Its molecular formula is C19H21ClN4O3, and it has a molecular weight of 388.8 g/mol. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine structure, which is known for various biological activities.
Anticancer Properties
Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine scaffold exhibit notable anticancer properties. For instance, similar derivatives have been shown to inhibit key signaling pathways in cancer cells:
- Mechanism of Action : The compound may act as a kinase inhibitor targeting specific pathways involved in tumor growth and survival. This is particularly relevant in the context of non-small cell lung cancer (NSCLC), where mutations in the HER family of receptors are common .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition:
- Dihydrofolate Reductase (DHFR) : Some derivatives in this chemical class have demonstrated inhibitory effects on DHFR, an essential enzyme in nucleotide synthesis and cell proliferation. This inhibition can lead to reduced cell division in rapidly proliferating cells such as cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrido[2,3-d]pyrimidines : A review highlighted various derivatives that showed promising results against cancer cell lines by inhibiting DHFR and other kinases involved in cell signaling pathways. These findings suggest that this compound could potentially share similar mechanisms of action .
- Clinical Trials : Some related compounds have entered clinical trials targeting specific mutations in cancer cells. For example, the compound Tarloxotinib is noted for its ability to inhibit HER kinases selectively in tumor cells under hypoxic conditions .
Comparison of Biological Activities
| Compound Name | Biological Target | Activity Type | Reference |
|---|---|---|---|
| This compound | Kinases (HER family) | Inhibitor | |
| Similar Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase | Inhibitor | |
| Tarloxotinib | HER Kinases | Inhibitor |
Summary of Findings
The biological activity of this compound suggests potential therapeutic applications primarily in oncology. Its mechanisms appear to involve inhibition of critical enzymes and kinases associated with cancer progression.
Comparison with Similar Compounds
Key Observations:
Aryl Substituents : The 3-chloro-4-methylphenyl group in the target compound may enhance hydrophobic interactions compared to the 4-isopropylphenyl group in or the 4-chlorophenyl in .
Functional Group Impact : Replacement of the carboxamide (target compound) with a diamine (Compound 13 ) or sulfonamide influences solubility and target selectivity.
Hypothetical Bioactivity Profile
- The 3-chloro-4-methylphenyl group may enhance binding to hydrophobic kinase pockets.
- The 1,3-dimethyl and 7-propyl groups could reduce off-target interactions compared to methoxy-substituted analogues .
Q & A
Q. What established synthetic routes are available for this compound, and what are their critical reaction conditions?
The compound is synthesized via multi-step protocols involving nucleophilic substitution and cyclization. Key steps include:
- Stepwise coupling : Reacting substituted anilines (e.g., 3-chloro-4-methylaniline) with pyrrolo[2,3-d]pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Cyclization : Utilizing catalysts like Pd/C or acidic conditions to form the pyrrolo-pyrimidine core. Reaction temperatures range from 80–120°C, monitored by TLC (Rf ~0.48–0.58 in CHCl3/MeOH) .
- Purification : Recrystallization from ethanol or methanol yields solids with >95% purity, confirmed by HPLC .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural confirmation relies on:
- 1H NMR : Key signals include δ 3.62–4.37 ppm (CH2/CH3 groups), 6.35–8.21 ppm (aromatic protons), and 9.3–11.98 ppm (NH groups) .
- Mass spectrometry : HRMS (EI) confirms molecular ions (e.g., m/z 394.1783 for C25H22N4O) .
- Elemental analysis : Validates stoichiometry (C, H, N, Cl within ±0.4% of theoretical) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up, and what experimental design strategies are recommended?
Yield optimization involves:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, flow-chemistry setups enable precise control of reaction kinetics and reduce byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while MeOH/CHCl3 mixtures improve crystallization .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts may accelerate cyclization steps .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in kinase inhibition assays (e.g., IC50 variability) require:
- Orthogonal assays : Validate activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cellular (e.g., proliferation inhibition in cancer lines) methods .
- Structural analogs : Compare with derivatives like N4-(4-chlorophenyl)-6-(2,5-dimethoxybenzyl)-pyrrolopyrimidine (Compound 13) to isolate substituent effects .
- Computational docking : Map binding modes to kinase ATP pockets (e.g., EGFR or VEGFR2) using software like AutoDock Vina to explain potency differences .
Q. How is the structure-activity relationship (SAR) explored for kinase inhibition?
SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., Cl at C3) enhance binding affinity, while bulky alkyl chains (e.g., propyl at C7) may reduce solubility but improve selectivity .
- Core modifications : Replacing the pyrrolo-pyrimidine core with pyrazolo[3,4-d]pyrimidine alters target specificity (e.g., CDK vs. JAK inhibition) .
- Dose-response profiling : IC50 curves for analogs (e.g., Compound 10 vs. 13) reveal critical pharmacophores .
Q. What methodologies address spectral data inconsistencies (e.g., unexpected NMR peaks)?
Contradictions arise from:
- Tautomerism : The pyrrolo-pyrimidine core may exhibit keto-enol tautomerism, shifting NH proton signals. Use DMSO-d6 to stabilize tautomers .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dechlorinated intermediates) causing extra peaks .
- Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) resolves overlapping signals from conformational isomers .
Methodological Guidelines
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres (N2/Ar) to prevent oxidation of amine intermediates .
- Analytical workflows : Combine NMR, HRMS, and elemental analysis for rigorous characterization. Use column chromatography (silica gel, CHCl3/MeOH gradient) for challenging purifications .
- Data validation : Cross-reference biological activity with ≥3 independent replicates and include positive controls (e.g., staurosporine for kinase assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
